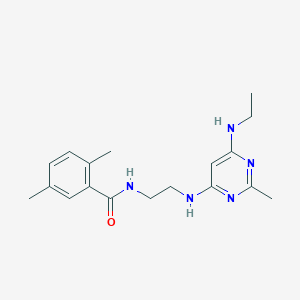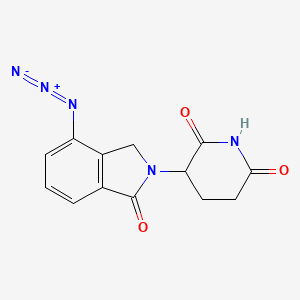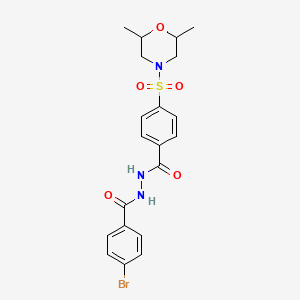
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide, also known as MRT68921, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In
Mecanismo De Acción
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide works by inhibiting the activity of PAK4 and PAK6 kinases. These kinases play a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and invasion. By inhibiting the activity of these kinases, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide in lab experiments is its specificity for PAK4 and PAK6 kinases. This allows researchers to study the specific role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.
Direcciones Futuras
There are several future directions for the study of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various types of cancer and to identify biomarkers that can predict response to treatment. Another potential application is in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide involves several steps, including the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-aminoethyl)-6-methylpyrimidin-4-amine to form the intermediate compound. The final step involves the reaction of the intermediate with ethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including PAK4 and PAK6, which are involved in various cellular processes, such as cell proliferation, migration, and invasion. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-16-11-17(23-14(4)22-16)20-8-9-21-18(24)15-10-12(2)6-7-13(15)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,21,24)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPMEEMXDVYOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)


![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

amine](/img/structure/B2577680.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)



![1-(4-Fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2577688.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)